3-(3-Pyridyl)acrolein

Description

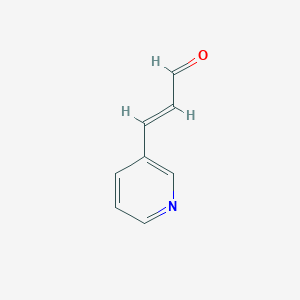

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQTOXLAPFNMR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-15-6 | |

| Record name | NSC211742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Pyridyl)acrolein: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridyl)acrolein, a heterocyclic α,β-unsaturated aldehyde, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring conjugated with a reactive acrolein moiety, imparts a versatile chemical profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, offering insights for its effective utilization in research and development.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(Pyridin-3-yl)prop-2-enal | [1] |

| Synonyms | 3-(3-Pyridinyl)acrolein, 3-Pyridineacrolein, trans-3-(3-Pyridyl)acrolein | [2] |

| CAS Number | 28447-15-6, 32986-65-5 (trans-isomer) | [2][3] |

| Molecular Formula | C₈H₇NO | [4] |

| Molecular Weight | 133.15 g/mol | [4] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 66-68 °C | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3] |

| Storage Temperature | -20°C | [3] |

Structural Elucidation and Spectroscopic Data

The structure of this compound is characterized by a pyridine ring at the β-position of an acrolein system. The trans or (E)-isomer is the more stable and commonly encountered form due to reduced steric hindrance.

Caption: Chemical structure of (2E)-3-(Pyridin-3-yl)prop-2-enal.

Spectroscopic Characterization:

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the vinyl protons of the acrolein moiety, and the aldehydic proton. The vinyl protons will exhibit coupling constants indicative of their trans relationship. The aldehydic proton will appear as a doublet due to coupling with the adjacent vinyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons of the pyridine ring and the double bond will appear in the aromatic/olefinic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde and the C=C stretching of the alkene and the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and fragmentation of the pyridine ring. Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at 134.06004 and [M+Na]⁺ at 156.04198.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 3-pyridinecarboxaldehyde and acetaldehyde in the presence of a base.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in a suitable solvent such as a mixture of water and ethanol.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by the dropwise addition of acetaldehyde.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the α,β-unsaturated aldehyde functionality. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).

Caption: Regioselectivity of nucleophilic attack on this compound.

Key Reactions:

-

Michael Addition: Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the β-carbon in a conjugate addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Wittig Reaction: The aldehyde functionality can readily undergo Wittig olefination to form a new carbon-carbon double bond, extending the conjugated system.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride. More powerful reducing agents can reduce both the aldehyde and the double bond.

-

Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions, providing access to complex cyclic structures.

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of various heterocyclic compounds, including pyridines and picolines, through condensation reactions with ammonia and other reagents.[5][6][7]

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound itself is limited in publicly available literature, its structural motifs are present in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword, as it can be responsible for both therapeutic effects and toxicity.

Derivatives of this compound have been investigated for a range of biological activities, and it serves as a precursor for compounds with potential applications in medicinal chemistry. For instance, the acrolein moiety is a known cytotoxic agent, and its derivatives are studied for their effects on cell proliferation and other cellular processes.[8][9][10]

Safety and Handling

This compound should be handled with care, taking into account the potential hazards associated with α,β-unsaturated aldehydes. The parent compound, acrolein, is highly toxic, flammable, and a strong irritant.[9] While this compound is a solid and likely less volatile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 2: General Safety and Handling Recommendations

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated fume hood. |

| Personal Protective Equipment | Safety glasses or goggles, chemical-resistant gloves, lab coat. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in organic synthesis and drug discovery. Its unique combination of a pyridine ring and an α,β-unsaturated aldehyde functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Procedure. [Link]

-

PubChem. Acrolein. [Link]

- U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Acrolein. (2002).

- Hecht, S. S., et al. "Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users." Nicotine & Tobacco Research 20.12 (2018): 1501-1507.

-

Yale Environmental Health & Safety. Acrolein. [Link]

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. (2020).

- National Center for Biotechnology Information. Acrolein Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.

- Higashi, K., et al. "Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein." Biological & Pharmaceutical Bulletin 39.6 (2016): 915-919.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. (2007). [Link]

-

Organic Syntheses. Acrolein. [Link]

- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Acrolein. In: Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry (US); 2007.

-

ResearchGate. Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. [Link]

-

ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. [Link]

-

RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. [Link]

-

ResearchGate. Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. [Link]

-

ResearchGate. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

- European Patent Office.

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrolein. [Link]

-

Synerzine. SAFETY DATA SHEET 3-(2-Furyl) acrolein. [Link]

-

Occupational Safety and Health Administration. ACROLEIN. [Link]

- Google Patents.

-

PubMed. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]

-

PubMed. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. [Link]

-

ResearchGate. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

-

ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - 32986-65-5 (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

3-(3-Pyridyl)acrolein: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(3-Pyridyl)acrolein, a bifunctional molecule incorporating both a pyridine ring and a reactive α,β-unsaturated aldehyde, represents a versatile scaffold of significant interest in medicinal chemistry and drug discovery. The convergence of the electron-deficient pyridine heterocycle with the electrophilic acrolein moiety imparts a unique chemical reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures and the design of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Molecular Attributes

A thorough understanding of the foundational physicochemical properties of a compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 28447-15-6 | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Off-White to Yellow Solid | [2] |

| Melting Point | 66-68 °C | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a base-catalyzed Aldol condensation reaction. This well-established carbon-carbon bond-forming reaction involves the reaction of an enolate with a carbonyl compound, followed by dehydration to yield a conjugated enone.

Proposed Synthetic Protocol: Aldol Condensation

This protocol describes a general procedure for the synthesis of this compound from 3-pyridinecarboxaldehyde and acetaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of 3-pyridinecarboxaldehyde at room temperature.

-

Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by flash chromatography on silica gel.

Aldol condensation of 3-pyridinecarboxaldehyde and acetaldehyde.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the α,β-unsaturated aldehyde. This functional group serves as a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

Michael Addition

The presence of the electron-withdrawing aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is central to the utility of this compound in covalent inhibitor design.

Key Nucleophiles:

-

Thiols: Cysteine residues in proteins are particularly reactive towards acrolein and its derivatives, forming stable thioether adducts.

-

Amines: Lysine residues can also react, though typically require proximity and favorable orientation within a protein binding pocket.

Michael addition of a nucleophile to this compound.

Biological Significance and Toxicological Profile

The high reactivity of the acrolein moiety is also the basis for its biological activity and potential toxicity. Acrolein itself is a ubiquitous environmental pollutant and an endogenous metabolite that can cause cellular damage through the formation of adducts with proteins and DNA[3]. This can lead to oxidative stress, enzyme inactivation, and the activation of various signaling pathways. The pyridine moiety, while generally less reactive, can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the design of novel therapeutics.

Covalent Inhibitors

The ability of the acrolein group to act as a Michael acceptor is a key feature for the design of targeted covalent inhibitors[4]. By incorporating this reactive "warhead" into a molecule that selectively binds to a target protein, a permanent covalent bond can be formed, leading to irreversible inhibition. This approach has gained significant traction in drug discovery, particularly in oncology[4].

Scaffold for Heterocyclic Synthesis

This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. The pyridine ring is a common motif in many approved drugs, and its presence can confer favorable properties such as improved solubility and metabolic stability[5][6]. The acrolein portion can be used to construct a variety of other ring systems through condensation and cycloaddition reactions.

Drug discovery workflow utilizing this compound.

Analytical Characterization

The characterization of this compound and its derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the vinyl protons of the acrolein moiety, and the aldehydic proton. The aldehydic proton of acrolein itself appears as a doublet at around 9.49 ppm[7]. The pyridine protons will appear in the aromatic region, typically between 7.0 and 9.0 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the olefinic carbons, and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the conjugated aldehyde, typically in the range of 1685-1710 cm⁻¹[8]. Absorptions for the C=C stretch of the alkene and the aromatic ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

Safety and Handling

Given the reactive nature of the acrolein moiety, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for its use as both a key building block for complex heterocycles and a reactive scaffold for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for harnessing its full potential in the development of novel therapeutics.

References

-

Hatsukami, D. K., et al. (2022). Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. Chemical Research in Toxicology. (URL: [Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). (URL: [Link])

-

Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances. (URL: [Link])

-

National Center for Biotechnology Information. Increased Levels of the Acrolein Metabolite 3-Hydroxypropyl Mercapturic Acid in the Urine of e-Cigarette Users. (URL: [Link])

-

Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. (URL: [Link])

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. (URL: [Link])

-

ResearchGate. (a) IR spectra of acrolein on Pd(111) from sub-monolayer to multilayer... (URL: [Link])

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (URL: [Link])

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 | Request PDF. (URL: [Link])

-

Polepally, P. R., et al. (2014). Michael Acceptor Approach to the Design of New Salvinorin A-based High Affinity Ligands for the Kappa-Opioid Receptor. National Institutes of Health. (URL: [Link])

- Google Patents. EP0371615B1 - High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. (URL: )

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (URL: [Link])

-

Landa-Cansigno, C., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. National Institutes of Health. (URL: [Link])

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (URL: not available)

-

Oyarzún-Ampuero, F. A., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology. (URL: [Link])

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. (URL: [Link])

-

Svobodova, I., et al. (2023). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. National Institutes of Health. (URL: [Link])

-

The Royal Society of Chemistry. 3. Infrared spectroscopy. (URL: [Link])

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])

-

de Bruin, D. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. (URL: [Link])

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (URL: [Link])

-

Jacobsen, E. N., & Kjaersgaard, A. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters. (URL: [Link])

-

MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (URL: [Link])

-

Chen, C.-H., et al. (2023). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. (URL: [Link])

Sources

- 1. This compound | 28447-15-6 [chemicalbook.com]

- 2. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Michael Acceptor Approach to the Design of New Salvinorin A-based High Affinity Ligands for the Kappa-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Versatile Virtuoso: A Technical Guide to 3-(3-Pyridyl)acrolein in Heterocyclic Chemistry

Abstract

In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is paramount to the efficient construction of complex molecular architectures. Among these, 3-(3-Pyridyl)acrolein emerges as a uniquely versatile and powerful building block. Its structure, a strategic amalgamation of an electron-deficient pyridine ring and a reactive α,β-unsaturated aldehyde, presents a rich playground for synthetic chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its use in the synthesis of diverse heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this potent synthon in their quest for novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, systematically named (2E)-3-(pyridin-3-yl)prop-2-enal, is a crystalline solid whose utility is derived from its distinct electronic and functional characteristics. The molecule possesses two primary sites of reactivity: the electrophilic carbonyl carbon of the aldehyde and the β-carbon of the conjugated system, which is susceptible to nucleophilic attack (Michael addition). The pyridine ring not only influences the electronic nature of the conjugated system but also provides a handle for further functionalization and serves as a key pharmacophoric element in many biologically active molecules.[1] This dual reactivity allows for a programmed, stepwise construction of complex heterocycles, making it an invaluable tool in medicinal chemistry and materials science.[2]

Physicochemical Properties

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | Off-White to Yellow Solid |

| Melting Point | 66-68 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

| CAS Number | 28447-15-6 |

Synthesis of this compound: A Foundational Protocol

The most direct and reliable method for the laboratory-scale synthesis of this compound is the Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (in this case, 3-pyridinecarboxaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).

Causality of Experimental Choices:

The choice of a base is critical. A moderately strong base like sodium hydroxide is sufficient to deprotonate acetaldehyde to form the reactive enolate nucleophile. The reaction is typically run in a protic solvent like ethanol or a water/ethanol mixture, which facilitates the dissolution of the reactants and the base. The aromatic aldehyde, 3-pyridinecarboxaldehyde, is not self-condensing, which simplifies the reaction profile and leads to the desired crossed-aldol product. Dehydration of the intermediate aldol adduct occurs readily under the reaction conditions to yield the stable, conjugated α,β-unsaturated aldehyde.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

Objective: To synthesize this compound from 3-pyridinecarboxaldehyde and acetaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O), deionized

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in ethanol (50 mL).

-

Prepare a solution of sodium hydroxide (1.2 eq) in water (20 mL) and add it to the flask.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add acetaldehyde (1.5 eq) dropwise to the cooled, stirring mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until it reaches pH 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound as an off-white to yellow solid.

Self-Validation:

-

Expected Yield: 75-85%.

-

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should be consistent with the data in the table above.

Reactivity & Applications in Heterocyclic Synthesis

The strategic positioning of the aldehyde and the α,β-unsaturated system, activated by the pyridyl ring, allows this compound to participate in a variety of transformative reactions.

Michael Addition: Gateway to Substituted Pyridines and Quinolines

The conjugate addition of a nucleophile to the β-carbon of this compound is a cornerstone of its utility. The resulting enolate intermediate can be trapped and subsequently cyclized to generate a host of complex heterocyclic systems.

Mechanism Insight: The reaction is driven by the formation of a thermodynamically stable product. The initial 1,4-addition of a Michael donor (e.g., a compound with active methylene groups like malononitrile or ethyl cyanoacetate) generates a resonance-stabilized enolate. This intermediate, upon protonation, yields a 1,5-dicarbonyl or related species, which is primed for intramolecular cyclization and subsequent aromatization to furnish highly substituted pyridine or quinoline cores.[4]

// Nodes start [label="this compound + Nu-H"]; step1 [label="Base-catalyzed\nformation of\nNucleophile (Nu⁻)"]; step2 [label="Nucleophilic attack\nat β-carbon"]; intermediate [label="Resonance-stabilized\nEnolate Intermediate", shape=box, style=filled, fillcolor="#FBBC05"]; step3 [label="Protonation"]; product1 [label="Michael Adduct\n(1,5-Dicarbonyl surrogate)", shape=box, style=filled, fillcolor="#4285F4"]; step4 [label="Intramolecular\nCyclization"]; product2 [label="Cyclized Intermediate", shape=box, style=filled, fillcolor="#EA4335"]; step5 [label="Dehydration/\nAromatization"]; final [label="Substituted Heterocycle\n(e.g., Pyridine)", shape=Mdiamond, style=filled, fillcolor="#34A853"];

// Nodes start [label="this compound + Nu-H"]; step1 [label="Base-catalyzed\nformation of\nNucleophile (Nu⁻)"]; step2 [label="Nucleophilic attack\nat β-carbon"]; intermediate [label="Resonance-stabilized\nEnolate Intermediate", shape=box, style=filled, fillcolor="#FBBC05"]; step3 [label="Protonation"]; product1 [label="Michael Adduct\n(1,5-Dicarbonyl surrogate)", shape=box, style=filled, fillcolor="#4285F4"]; step4 [label="Intramolecular\nCyclization"]; product2 [label="Cyclized Intermediate", shape=box, style=filled, fillcolor="#EA4335"]; step5 [label="Dehydration/\nAromatization"]; final [label="Substituted Heterocycle\n(e.g., Pyridine)", shape=Mdiamond, style=filled, fillcolor="#34A853"];

// Edges start -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> product1; product1 -> step4; step4 -> product2; product2 -> step5; step5 -> final; }

Cycloaddition Reactions: Constructing Fused and Bridged Systems

As an electron-deficient alkene (dienophile), this compound is an excellent candidate for Diels-Alder reactions.[5] This [4+2] cycloaddition with a conjugated diene provides a direct route to substituted cyclohexene derivatives, which can be further elaborated into complex polycyclic and bridged heterocyclic systems.

Mechanistic Causality: The reaction proceeds via a concerted, pericyclic mechanism. The rate and selectivity are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the aldehyde and pyridine ring lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[6] This approach is particularly powerful for creating stereochemically dense six-membered rings.[7]

Condensation Reactions: Accessing Pyrimidines and Other Diazines

The aldehyde functionality is a prime site for condensation reactions with N,N-binucleophiles such as ureas, thioureas, or amidines. These reactions typically proceed via an initial imine formation followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield six-membered heterocycles like pyrimidines.[8]

Expert Insight: The synthesis of pyrimidine derivatives is of high interest in medicinal chemistry due to their prevalence in bioactive compounds and as structural components of nucleic acids.[9][10] Using this compound as a three-carbon synthon in a condensation reaction with urea or thiourea provides a convergent and efficient route to 2-hydroxypyrimidines and 2-thiopyrimidines, respectively. These products can serve as platforms for further diversification.[11]

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

Objective: To synthesize 2-oxo-4-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via a multicomponent reaction involving this compound.

Materials:

-

This compound

-

Ethyl Cyanoacetate

-

Urea

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), urea (1.2 eq), and potassium carbonate (0.2 eq).

-

Add ethanol (30 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Filter the solid product and wash it with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the solid product under vacuum to yield the desired dihydropyrimidine derivative.

Self-Validation:

-

Expected Yield: 65-75%.

-

Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The presence of characteristic nitrile and amide peaks in the IR spectrum and the correct proton and carbon signals in the NMR spectra will validate the structure.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][12][13][14] Heterocycles derived from this compound are of particular interest as they often serve as bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets.

A prominent area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[15][16] The 3-pyridyl group is a key pharmacophore found in nicotine and its analogs. By using this compound as a starting material, medicinal chemists can rapidly synthesize libraries of novel compounds with diverse heterocyclic cores attached to this essential recognition element.[17][18][19] These libraries are then screened for activity against various nAChR subtypes, which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[16]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent bifunctionality, combining the reactivity of an α,β-unsaturated aldehyde with the electronic influence and pharmacophoric significance of a pyridine ring, makes it an exceptionally valuable building block. Through well-established reaction pathways such as Michael additions, cycloadditions, and condensation reactions, it provides efficient and versatile access to a wide array of complex heterocyclic structures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

-

Diels–Alder reaction . Wikipedia. Available from: [Link]

-

Claisen–Schmidt condensation . Wikipedia. Available from: [Link]

-

Vanderwal, C. D. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts . American Chemical Society. Available from: [Link]

-

Luo, C. W., & Chao, Z. S. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline . RSC Advances. Available from: [Link]

-

CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY . SlideShare. Available from: [Link]

-

Luo, C. W., & Chao, Z. S. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline . RSC Publishing. Available from: [Link]

-

Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts . Chinese Journal of Applied Chemistry. Available from: [Link]

-

Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery . Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Tighadouini, S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives . International Journal of Chemical and Biochemical Sciences. Available from: [Link]

-

Navarro, H. A., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs . Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles . East Tennessee State University. Available from: [Link]

-

Fadaie, M., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents . Bioorganic Chemistry. Available from: [Link]

-

da Silva, G. V. J., et al. (2018). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method . Molecules. Available from: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH . Chirality. Available from: [Link]

-

Mamedov, V. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents . Molecules. Available from: [Link]

-

Synthesis of aryl urea hybrids of pyrimidine. Reagents and conditions... . ResearchGate. Available from: [Link]

-

Martínez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy . Molecules. Available from: [Link]

-

Carpenter, T. S., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine Seeking Behavior . ChemRxiv. Available from: [Link]

-

Batori, S., et al. Addition reactions of heterocyclic compounds. Part LXI. Reactions of electrophilic acetylenes with conjugated cyclic enamines . Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available from: [Link]

-

Diels Alder Reactions with Cyclic Dienes . Chad's Prep®. Available from: [Link]

-

Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5 . ResearchGate. Available from: [Link]

-

The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5 . ResearchGate. Available from: [Link]

-

Kemppainen, E. K., et al. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins . Organic Letters. ACS Publications. Available from: [Link]

-

Regioselectivity of Michael Additions to 3-(Pyridin-3-yl or Pyrimidin-2-yl)propenoates and Their N-Oxides - Experimental and Theoretical Studies . ResearchGate. Available from: [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction . Master Organic Chemistry. Available from: [Link]

-

Ondachi, P. W., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues . Journal of Medicinal Chemistry. Available from: [Link]

-

Diels Alder Reaction . The Organic Chemistry Tutor (YouTube). Available from: [Link]

-

Pinto, A., et al. (2012). A novel strategy for the synthesis of 3-(N-heteryl)pyrrole derivatives . Organic & Biomolecular Chemistry. Available from: [Link]

-

Colucci, M., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media . The Journal of Organic Chemistry. Available from: [Link]

-

Claisen Schmidt condensation reaction for chalcone synthesis . ResearchGate. Available from: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives . Journal of Drug Design and Medicinal Chemistry. Available from: [Link]

-

Al-Harbi, S. A., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Critical Reviews in Analytical Chemistry. Available from: [Link]

-

Sheverdov, V. P., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis . Molecules. Available from: [Link]

-

Raj, R., & S, S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources . The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives . ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diels–Alder Reaction [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]

- 10. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: Solubility Profile and Chemical Stability of 3-(3-Pyridyl)acrolein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Pyridyl)acrolein is a bifunctional molecule incorporating a pyridine ring and an α,β-unsaturated aldehyde. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. However, the inherent reactivity of the acrolein moiety, coupled with the electronic properties of the pyridine ring, presents significant challenges regarding its solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility of this compound in common laboratory solvents and systematically evaluating its chemical stability under forced degradation conditions. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory relevance.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 28447-15-6, Molecular Formula: C₈H₇NO) is a solid, off-white to yellow compound with a melting point of 66-68°C.[1][2] Its structure features two key reactive centers: the nucleophilic nitrogen of the pyridine ring and the electrophilic β-carbon and carbonyl carbon of the acrolein group. The conjugated system makes the molecule susceptible to a variety of chemical transformations, including polymerization, oxidation, and nucleophilic addition.[3][4]

Understanding the solubility and stability of this compound is a critical first step in any research or development pipeline. Poor solubility can hinder reaction kinetics and complicate purification, while uncharacterized instability can lead to the formation of unknown impurities, compromising the integrity of experimental results and the safety of resulting products. This guide provides the foundational knowledge and actionable protocols to mitigate these risks.

Solubility Profile Assessment

A comprehensive understanding of a compound's solubility in various solvents is essential for its application in synthesis, formulation, and analytical testing. The polarity imparted by the pyridine nitrogen suggests potential solubility in polar solvents, while the overall carbon framework may allow for solubility in certain organic solvents.

Qualitative and Quantitative Solubility Data

Preliminary data indicates that this compound is soluble in chlorinated solvents and esters.[1] A broader, systematic evaluation is necessary for practical applications. The following table summarizes known data and provides a target list of common solvents for a full characterization.

| Solvent Class | Solvent Name | Polarity Index¹ | Known Solubility | Recommended Test |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Not Reported | Quantitative |

| N,N-Dimethylformamide (DMF) | 6.4 | Not Reported | Quantitative | |

| Acetonitrile (ACN) | 5.8 | Not Reported | Quantitative | |

| Acetone | 5.1 | Not Reported | Quantitative | |

| Protic Polar | Water | 10.2 | Not Reported | Quantitative |

| Methanol (MeOH) | 5.1 | Not Reported | Quantitative | |

| Ethanol (EtOH) | 4.3 | Not Reported | Quantitative | |

| Isopropanol (IPA) | 3.9 | Not Reported | Quantitative | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble[1] | Quantitative |

| Chloroform | 4.1 | Soluble[1] | Quantitative | |

| Ester | Ethyl Acetate | 4.4 | Soluble[1] | Quantitative |

| Ethereal | Tetrahydrofuran (THF) | 4.0 | Not Reported | Quantitative |

| Nonpolar | Toluene | 2.4 | Not Reported | Quantitative |

| Hexane / Heptane | 0.1 | Not Reported | Quantitative | |

| ¹Polarity index values are relative and sourced from common chromatography literature. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound. The causality behind this choice is its status as a gold-standard method that allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent. "Excess" is critical to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. To prevent crystallization, immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or a UV-Vis spectrophotometric method against a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor.

Workflow for Solubility Assessment

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for quantitative solubility determination.

Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development and chemical characterization.[5][6] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[6] The known air sensitivity of this compound and the high reactivity of the acrolein functional group suggest a susceptibility to degradation.[1][7]

Overview of Stress Conditions

A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines.[8][9]

Caption: Forced degradation study design for this compound.

Protocol: Forced Degradation Study

This protocol provides a self-validating system where a control (unstressed) sample is analyzed alongside stressed samples to ensure that observed changes are due to the applied stress.

Materials:

-

This compound

-

Solvent (e.g., 50:50 Acetonitrile:Water, ensuring solubility)

-

Acids: 0.1 M HCl

-

Bases: 0.1 M NaOH

-

Oxidant: 3% H₂O₂

-

Buffers: pH 4.5 and pH 7.0

-

Quenching agents: Corresponding molar equivalent of base/acid for neutralization.

-

Stability-indicating HPLC method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Hydrolytic Stability:

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Procedure: Store aliquots at a controlled elevated temperature (e.g., 60°C). Analyze samples at initial, 2, 6, 12, and 24-hour time points. Neutralize samples before HPLC analysis.

-

-

Oxidative Stability:

-

Procedure: Mix the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light. Analyze at the same time points as the hydrolytic study. The reactivity of pyridyl compounds to oxidation suggests this is a critical test.[10]

-

-

Thermal Stability (Solid State):

-

Procedure: Place a thin layer of solid this compound in a vial and store it in a stability oven at an elevated temperature (e.g., 80°C), with a parallel sample stored under humidity (e.g., 80°C / 75% RH).[11] Analyze by dissolving the solid at specified time points (e.g., 1, 3, 7 days).

-

-

Photostability:

-

Procedure: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze samples after the exposure period.

-

-

Sample Analysis and Data Evaluation:

-

For all studies, analyze an unstressed control sample at each time point.

-

Quantify the remaining parent compound and any degradation products using the stability-indicating HPLC method.

-

Check for peak purity of the parent compound to ensure co-elution is not occurring.

-

Perform a mass balance calculation to account for all degraded material. A successful mass balance provides confidence that the analytical method is detecting all significant degradants.[5]

-

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways are plausible:

-

Hydrolysis/Hydration: The α,β-unsaturated system can undergo hydration across the double bond, particularly under acidic or basic conditions.

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The pyridine nitrogen can be oxidized to an N-oxide. The double bond can be epoxidized or cleaved.

-

Polymerization: Like acrolein, the molecule may be prone to polymerization, especially under thermal stress, light exposure, or in the presence of acidic or basic catalysts.[4]

-

Photodegradation: UV exposure can induce cis-trans isomerization of the double bond or [2+2] cycloaddition reactions. Pyridyl compounds can also be susceptible to photodegradation.[10]

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. For any professional in research or drug development, implementing these protocols is not merely a procedural step but a fundamental aspect of scientific integrity. The causality is clear: a well-characterized compound leads to reproducible science and safer products.

It is strongly recommended that a stability-indicating analytical method, such as RP-HPLC with a PDA detector, be developed and validated prior to initiating the full forced degradation study. Early identification of degradation products using techniques like LC-MS is also advised to gain a deeper understanding of the molecule's liabilities. Given the compound's noted sensitivity, storage under inert atmosphere (e.g., argon or nitrogen), at reduced temperatures (-20°C is recommended), and protected from light is essential to maintain its integrity over time.[1]

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025).

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.

- Ich guidelines for stability studies 1. Slideshare. (2012).

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025).

- This compound Product Description. ChemicalBook.

- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.

- ACROLEIN MONOMER. ChemBK.

- ACROLEIN | Occupational Safety and Health Administr

- Forced Degradation Study an Essential Approach to Develop Stability Indic

- This compound | 28447-15-6. ChemicalBook. (2023).

- Acrolein | CH2CHCHO | CID 7847. PubChem - NIH.

- Forced Degrad

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).

- Acrolein. Wikipedia.

- Summary of various analytical methods for the determination of acrolein.

- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol

- ACROLEIN, STABILIZED. CAMEO Chemicals - NOAA.

Sources

- 1. 28447-15-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 28447-15-6 [chemicalbook.com]

- 3. Acrolein - Wikipedia [en.wikipedia.org]

- 4. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. longdom.org [longdom.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. snscourseware.org [snscourseware.org]

Reactivity of the aldehyde group in 3-(3-Pyridyl)acrolein

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(3-Pyridyl)acrolein

Foreword

This compound stands as a molecule of significant interest in medicinal chemistry and synthetic methodology. Its structure, featuring an α,β-unsaturated aldehyde conjugated to an electron-deficient pyridine ring, presents a fascinating case study in chemical reactivity.[1] The interplay between the carbonyl group, the olefinic bond, and the heteroaromatic system dictates a rich and nuanced reaction profile. This guide provides a comprehensive exploration of the aldehyde group's reactivity within this framework, offering not just theoretical underpinnings but also practical, field-proven insights for researchers in drug development and chemical synthesis.

Molecular Architecture and Electronic Profile

At the heart of this compound's reactivity is its electronic structure. The molecule is a conjugated system where the electron-withdrawing nature of both the aldehyde oxygen and the pyridyl nitrogen atom significantly polarizes the π-electron cloud. This creates distinct electrophilic centers, primarily at the carbonyl carbon (C1) and the β-carbon (C3).

The pyridine ring, being an electron-deficient heterocycle, exerts a powerful inductive (-I) and mesomeric (-M) effect. This effect propagates through the conjugated double bond, further increasing the partial positive charge on both the carbonyl carbon and the β-carbon. This heightened electrophilicity is the cornerstone of its reactivity profile, making it a potent acceptor for a wide range of nucleophiles.

Figure 1: Key resonance contributors illustrating the primary electrophilic sites at the C1 (carbonyl) and C3 (β-carbon) positions.

Nucleophilic Addition: A Tale of Two Sites

The most fundamental reaction of the aldehyde group in this system is nucleophilic addition.[2][3] However, due to the conjugated nature of the molecule, nucleophiles can attack at two primary positions, leading to either direct (1,2) or conjugate (1,4) addition. The choice between these pathways is a classic example of kinetic versus thermodynamic control and is heavily influenced by the nature of the nucleophile.

-

1,2-Addition (Direct Addition): Attack at the carbonyl carbon. This pathway is generally faster and favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents like LiAlH₄). These reagents are characterized by high charge density and are drawn to the harder, more charge-dense carbonyl carbon.[4]

-

1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon. This pathway often leads to the more thermodynamically stable product and is favored by "soft" nucleophiles (e.g., Gilman cuprates, thiols, amines, enamines). These reagents are more polarizable and prefer to attack the softer, more delocalized electrophilic center at C3.[5][6]

Causality in Experimental Choice

The selection of a nucleophile and reaction conditions allows for precise control over the synthetic outcome. For instance, to synthesize a secondary allylic alcohol, a hard nucleophile is required to force a 1,2-addition. Conversely, to achieve alkylation at the β-position, a soft nucleophile is the reagent of choice.

| Nucleophile Type | Reagent Example | Predominant Pathway | Resulting Product Type |

| Hard | Phenylmagnesium Bromide (PhMgBr) | 1,2-Addition | Secondary Allylic Alcohol |

| Hard | Lithium Aluminum Hydride (LiAlH₄) | 1,2-Addition | Allylic Alcohol |

| Soft | Lithium Diphenylcuprate (Ph₂CuLi) | 1,4-Addition | β-Alkylated Aldehyde |

| Soft | Thiophenol (PhSH) | 1,4-Addition | β-Thioether Aldehyde |

| Borderline | Cyanide (NaCN) | Both, condition-dependent | Cyanohydrin or β-Cyano Aldehyde |

Table 1: Influence of nucleophile hardness on the regioselectivity of addition to this compound.

Protocol: Selective 1,2-Addition via Grignard Reaction

This protocol describes the synthesis of 1-(3-pyridyl)-4-phenylbut-3-en-2-ol, a direct application of 1,2-addition.

Self-Validating System: The success of this protocol is validated by the selective formation of the allylic alcohol, which can be confirmed by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new alcohol proton and a carbinol proton in the ¹H NMR spectrum.

-

Reactor Setup: A 100 mL three-neck round-bottom flask is flame-dried under vacuum and cooled under a nitrogen atmosphere. The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: this compound (1.33 g, 10 mmol) is dissolved in 30 mL of anhydrous tetrahydrofuran (THF) and placed in the flask. The solution is cooled to 0 °C in an ice bath.

-

Nucleophile Addition: Phenylmagnesium bromide (1.0 M solution in THF, 11 mL, 11 mmol, 1.1 eq) is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, checking for the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 20 mL portions of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure secondary allylic alcohol.

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde group is readily susceptible to both oxidation and reduction, but the presence of the conjugated double bond and the pyridine ring requires careful selection of reagents to achieve selectivity.

Selective Oxidation to Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid without affecting the C=C double bond is a common synthetic challenge. Strong oxidants like potassium permanganate or chromic acid will cleave the double bond. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an exceptionally mild and selective method for this transformation.

Selective Reduction to Alcohol

Reduction offers multiple possibilities: selective reduction of the aldehyde, selective reduction of the alkene, or reduction of both.

-

Aldehyde-Selective Reduction: The Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃) is the gold standard for selectively reducing an α,β-unsaturated aldehyde to the corresponding allylic alcohol, leaving the double bond intact. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a rapid 1,2-hydride addition.

-

Alkene-Selective Reduction: While less common for this specific substrate, methods like transfer hydrogenation or the use of specific catalysts can sometimes achieve selective reduction of the C=C bond. The reduction of acrolein's C=C bond by elemental iron at acidic pH is a documented example of this type of selectivity.[7]

-

Complete Reduction: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere will typically reduce both the aldehyde and the double bond to yield the saturated alcohol.

Protocol: Selective Luche Reduction to 3-(3-Pyridyl)prop-2-en-1-ol

-

Reagent Preparation: In a 100 mL round-bottom flask, this compound (1.33 g, 10 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 4.10 g, 11 mmol) are dissolved in 40 mL of methanol. The mixture is stirred at room temperature for 15 minutes.

-

Reductant Addition: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 0.42 g, 11 mmol) is added portion-wise over 10 minutes, controlling any effervescence.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and monitored by TLC for the disappearance of the starting aldehyde.

-

Workup: The reaction is quenched by adding 10 mL of water. The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 25 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude allylic alcohol, which can be further purified by chromatography if necessary.

Figure 2: Standard experimental workflow for a Luche reduction protocol.

Cycloaddition Reactions

The conjugated π-system of this compound makes it an excellent participant in cycloaddition reactions, where the aldehyde group acts as an activating moiety.

-

[4+2] Diels-Alder Reaction: The molecule can act as a potent dienophile. The electron-withdrawing aldehyde and pyridyl groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating a rapid reaction with electron-rich dienes. The reaction typically proceeds with high regioselectivity.

-

[3+2] Dipolar Cycloaddition: The activated double bond can react with various 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings.[8][9] This is a powerful method for constructing complex nitrogen- and oxygen-containing scaffolds.

The causality behind using this compound in these reactions lies in its electronic activation. Compared to a simple alkene, the rate and selectivity of cycloaddition are dramatically enhanced, making it a preferred substrate for building molecular complexity quickly.[10][11]

Conclusion

The reactivity of the aldehyde group in this compound is intricately linked to the molecule's extended conjugated system and the powerful electron-withdrawing influence of the pyridyl ring. This electronic arrangement creates a highly versatile synthetic intermediate with two primary electrophilic sites. By understanding the principles of hard and soft acid-base theory, a chemist can selectively target either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) with high fidelity. Furthermore, the aldehyde's ability to be selectively oxidized or reduced, and its role in activating the molecule for cycloaddition reactions, underscores its importance as a building block in modern organic synthesis. The protocols and principles outlined in this guide provide a robust framework for professionals aiming to harness the unique chemical potential of this valuable compound.

References

-

Calabrese, V., et al. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. MDPI. Retrieved from [Link]

-

Luo, C. W., et al. (2016). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5, 54090-54101. Retrieved from [Link]

- Zhang, X., et al. (2014). Synthesis of 3-Picoline from Acrolein and Ammonia Through a Liquid-phase Reaction Pathway Using SO₄²⁻/ZrO₂-FeZSM-5 as Catalyst. Chemical Engineering Journal, 253, 544-553.

-

Wang, H., et al. (2018). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH₄F-HF treated ZSM-5. ResearchGate. Retrieved from [Link]

-

Luo, C. W., & Chao, Z. S. (2016). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Publishing. Retrieved from [Link]

-

Padwa, A., & Cheng, K. (2014). The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. Accounts of Chemical Research, 47(4), 1253-1264. Retrieved from [Link]

-

Luo, C. W., et al. (2015). The synthesis of pyridine and 3-picoline from gas-phase acrolein diethyl acetal with ammonia over ZnO/HZSM-5. OUCI. Retrieved from [Link]

-

Rojas, J. L., et al. (2017). Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. ResearchGate. Retrieved from [Link]

-

Olariu, R. I., et al. (2002). Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: structure–activity relationship and comparison with OH and NO₃ reactions. Physical Chemistry Chemical Physics, 4(16), 4095-4101. Retrieved from [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25. Retrieved from [Link]

-

ResearchGate. (2020). Research Progress on [3 + 3] Cycloaddition Reactions. ResearchGate. Retrieved from [Link]

-

Masaphy, S. (2016). Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects. Rambam Maimonides Medical Journal, 7(3), e0024. Retrieved from [Link]

-

Barbero, N., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Retrieved from [Link]

- Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.

-

Xi, Z., et al. (2003). Cycloaddition reactions of 1-lithio-1,3-dienes with aromatic nitriles affording multiply substituted pyridines, pyrroles, and linear butadienylimines. The Journal of Organic Chemistry, 68(1), 120-126. Retrieved from [Link]

-

ResearchGate. (2015). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. ResearchGate. Retrieved from [Link]

-

Kemppainen, E. K., et al. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters, 14(5), 1262-1265. Retrieved from [Link]

-

Lemire, A., et al. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(20), 3517-3520. Retrieved from [Link]

-

ResearchGate. (n.d.). Acrolein cycloaddition reaction. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Synthesis, 52(11), 1659-1665. Retrieved from [Link]

-

Química Orgánica. (n.d.). Nucleophilic addition reactions to pyridines. Química Orgánica.org. Retrieved from [Link]

-

ResearchGate. (2002). Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: Structure-activity relationship and comparison with OH and NO₃ reactions. ResearchGate. Retrieved from [Link]

-

Huang, C., & Zhang, W. X. (2006). Reduction of acrolein by elemental iron: kinetics, pH effect, and detoxification. Environmental Science & Technology, 40(8), 2643-2648. Retrieved from [Link]

-

Ronca, S., et al. (2017). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 5, 63. Retrieved from [Link]

-

Adam, W. R., et al. (2009). Structure and dynamics of acrolein in (1,3)(pi,pi*) excited electronic states: a quantum-chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 654-662. Retrieved from [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

Borovkov, V. V., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Wikipedia. Retrieved from [Link]

-